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Dybowskin-2CDYa

Cat. No.: B1576885
Attention: For research use only. Not for human or veterinary use.
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Description

Dybowskin-2CDYa is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Dybowski's frog ( Rana dybowskii ), which has a history of use in traditional medicine for wound healing . This peptide exhibits a broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Escherichia coli O157, and Pseudomonas aeruginosa . Its primary mechanism of action is believed to involve interaction with and disruption of bacterial cell membranes . Research into its derivative, the synthetic peptide AWRK6, has demonstrated potent anti-endotoxin activity. AWRK6 effectively binds to lipopolysaccharides (LPS), blocking their interaction with LPS-binding protein and thereby attenuating the downstream inflammatory response in murine endotoxemia models . This includes suppressing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and modulating the TLR4/NF-κB signaling pathway, offering protection against lethal endotoxemia and promoting the healing of associated liver and lung injury . Furthermore, this compound has been successfully expressed as a fusion peptide with human Epidermal Growth Factor (hEGF) in E. coli , creating a dual-function agent that combines antimicrobial activity with the ability to promote NIH3T3 cell proliferation, highlighting its significant potential in trauma and burn wound healing research . The synthetic version, AWRK6, has been reported to have enhanced stability against tryptic degradation and low toxicity in vitro and in vivo . This peptide is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

RSAVGRHGRRFGLRKHRKH

Origin of Product

United States

Chemical Properties and Structure of Dybowskin 2cdya

Amino Acid Sequence and Molecular Weight

The primary structure of this compound consists of 18 amino acids. It is particularly rich in the amino acid arginine. capes.gov.br

Physicochemical Characteristics

The high content of basic residues, such as arginine, gives this compound a net positive charge and a high isoelectric point, which are common features of many cationic AMPs. vulcanchem.com These properties are crucial for its initial interaction with negatively charged microbial membranes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Total Amino Acids18
Isoelectric Point (pI)12.60
Charge CharacteristicsPositively charged, rich in arginine
Data sourced from a study on the physical and chemical properties of this compound. vulcanchem.com

Structural Features

Like many AMPs, this compound is thought to adopt an amphipathic conformation, typically an α-helix, upon interacting with biological membranes. This structure, with distinct hydrophobic and hydrophilic faces, is essential for its membrane-disrupting activity.

Molecular and Structural Characteristics

Secondary Structure Propensity in Diverse Environments

The secondary structure of Dybowskin-2CDYa is highly dependent on its surrounding environment, a characteristic feature of many antimicrobial peptides. In aqueous solutions, the peptide is believed to exist in a largely unstructured or random coil conformation. However, upon encountering a membrane-mimicking environment, it undergoes a significant conformational change. banglajol.info

Studies using solutions such as 30 mM sodium dodecyl sulfate (B86663) (SDS) micelles and 50% trifluoroethanol (TFE) to simulate the lipid environment of a bacterial membrane have shown that this compound adopts a more ordered secondary structure. banglajol.info Specifically, it exhibits a propensity to form alpha-helical and beta-strand structures under these conditions. banglajol.info This transition from a disordered to an ordered state is a critical step in its mechanism of action, allowing it to insert into and disrupt the microbial membrane. researchgate.net Furthermore, the formation of these ordered structures, particularly the alpha-helix, is influenced by pH, with an increase in alkalinity promoting a higher alpha-helical content. banglajol.info

Cationicity and Amphipathicity as Structural Determinants for Activity

Two of the most critical structural features governing the activity of this compound are its high positive charge (cationicity) and its amphipathic nature. banglajol.infoimrpress.com The peptide has a high isoelectric point (pI) of 12.60, indicative of its strong net positive charge at physiological pH. banglajol.info This cationicity is a prerequisite for its initial interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. imrpress.com

Once attracted to the membrane surface, the peptide's amphipathic structure becomes crucial. An amphipathic alpha-helix is a structure where hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues are segregated on opposite faces of the helix. This arrangement facilitates the peptide's insertion into the lipid bilayer of the membrane. nih.govresearchgate.net Helical wheel projections of derivatives like AWRK6, a synthetic peptide derived from this compound, clearly illustrate this amphipathic character, showing a distinct separation of charged and hydrophobic residues. nih.govresearchgate.net This structural property is fundamental to the membrane-disrupting mechanisms, such as the "barrel-stave" or "carpet" models, proposed for antimicrobial peptides. researchgate.net

Role of Specific Amino Acid Residues in Structural Integrity and Function

The specific amino acid composition of this compound is finely tuned for its antimicrobial function. The peptide is notably rich in arginine (Arg) residues, which are primary contributors to its high positive charge and, consequently, its ability to bind to bacterial membranes. nih.govcapes.gov.br

Biological Activities in Model Systems

Broad-Spectrum Antimicrobial Efficacy

Dybowskin-2CDYa exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. vulcanchem.comresearchgate.net This wide-ranging effectiveness is a crucial characteristic for a potential therapeutic agent, especially in scenarios involving polymicrobial infections. vulcanchem.com The peptide's broad-spectrum nature suggests a mechanism of action that targets fundamental structures of bacterial cells. researchgate.net

Studies have consistently shown that this compound is effective against Gram-positive bacteria, with Staphylococcus aureus being a frequently cited example. vulcanchem.comresearchgate.net Research has indicated a potent inhibitory effect on S. aureus, with one study reporting a significant inhibition zone diameter of 22.0 mm. vulcanchem.com The peptide's strong activity against this common pathogen highlights its potential utility. In comparison, its effect against Streptococcus pneumoniae was noted to be weaker, suggesting some degree of specificity in its action. vulcanchem.com

A derivative of this compound, named AWRK6, was developed to enhance its antimicrobial properties. This modified peptide exhibited a 2- to 4-fold increase in killing activity against most tested strains compared to the original this compound. banglajol.info Specifically, against S. aureus, AWRK6 showed a Minimum Inhibitory Concentration (MIC) of 4–8 μg/mL. nih.gov

Table 1: Antimicrobial Activity of this compound and its Derivative (AWRK6) against Gram-Positive Bacteria

CompoundBacterial StrainMeasurementResultReference
This compoundStaphylococcus aureusInhibition Zone Diameter22.0 mm vulcanchem.com
This compoundStreptococcus pneumoniaeInhibition Zone Diameter8.4 mm vulcanchem.com
AWRK6Staphylococcus aureusMIC4-8 µg/mL nih.gov

This compound also demonstrates effective inhibition of Gram-negative bacteria, including clinically relevant pathogens like Escherichia coli and Pseudomonas aeruginosa. vulcanchem.comresearchgate.net While it is generally more potent against Gram-positive strains, its activity against Gram-negative bacteria is significant. banglajol.info The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides (LPS), presents a unique challenge that this compound is capable of overcoming. mdpi.comnih.gov

The synthetic derivative AWRK6 also showed improved activity against Gram-negative bacteria. For instance, the MIC of AWRK6 against E. coli was reported to be 32 μg/mL. banglajol.infonih.gov

Table 2: Antimicrobial Activity of this compound and its Derivative (AWRK6) against Gram-Negative Bacteria

CompoundBacterial StrainMeasurementResultReference
This compoundEscherichia coliMIC (Polystyrene plate)128 µg/mL banglajol.info
This compoundEscherichia coliMIC (Polypropylene plate)64 µg/mL banglajol.info
This compoundPseudomonas aeruginosaMIC (Polystyrene plate)128 µg/mL banglajol.info
This compoundPseudomonas aeruginosaMIC (Polypropylene plate)64 µg/mL banglajol.info
AWRK6Escherichia coliMIC (Polypropylene plate)32 µg/mL banglajol.infonih.gov
AWRK6Pseudomonas aeruginosaMIC (Polypropylene plate)64 µg/mL banglajol.info

Bacterial growth inhibition assays, such as the Minimum Inhibitory Concentration (MIC) assay, are standard methods for quantifying the antimicrobial efficacy of compounds. nih.gov These assays determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov The MIC values for this compound and its derivatives have been established against a variety of bacterial strains, confirming its inhibitory capabilities. banglajol.info For example, MIC values for this compound against E. coli and P. aeruginosa were found to be 64 μg/mL when tested in polypropylene (B1209903) plates, which can reduce peptide binding to the surface compared to polystyrene plates. banglajol.info

Activity Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

Mechanisms of Membrane Interaction and Permeabilization

The primary mode of action for most antimicrobial peptides, including likely this compound, involves interaction with and disruption of the bacterial cell membrane. researchgate.netmdpi.com This interaction is largely driven by the peptide's physicochemical properties, such as its net positive charge and amphipathicity. banglajol.info

Several models have been proposed to describe how antimicrobial peptides permeabilize bacterial membranes. researchgate.netnih.govnih.gov These include the barrel-stave, carpet, and toroidal pore models. nih.govnih.govplos.org

Barrel-Stave Model: In this model, peptides insert into the membrane and aggregate to form a pore resembling the staves of a barrel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel. mdpi.comnih.gov

Carpet Model: Here, peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. researchgate.netnih.gov This accumulation destabilizes the membrane, leading to its disruption and the formation of transient pores or micelles. mdpi.commdpi.com

Toroidal Pore Model: In this mechanism, the inserted peptides induce the lipid monolayers to bend continuously, creating a pore where the water core is lined by both the peptides and the head groups of the lipid molecules. mdpi.comnih.gov

While the precise model for this compound has not been definitively elucidated, its cationic and amphipathic nature suggests a mechanism involving strong electrostatic interactions followed by membrane perturbation, consistent with the carpet or toroidal pore models. banglajol.inforesearchgate.net

A key feature of many antimicrobial peptides is their ability to selectively target microbial membranes over host cells. mdpi.com This selectivity is primarily attributed to differences in membrane composition. mdpi.com Bacterial membranes are rich in anionic phospholipids, which results in a net negative surface charge. mdpi.com The cationic nature of this compound, which is rich in arginine residues, facilitates a strong electrostatic attraction to these negatively charged bacterial surfaces. capes.gov.brbanglajol.info In contrast, mammalian cell membranes are typically zwitterionic (having no net charge) on their outer leaflet, leading to weaker interactions with cationic peptides. This electrostatic targeting is a crucial first step in the peptide's antimicrobial action, allowing it to accumulate at the bacterial membrane surface before initiating permeabilization. mdpi.comnih.gov

Models of Membrane Disruption (e.g., Barrel-Stave, Carpet, Toroidal Pore)

Modulation of Intracellular Processes in Microorganisms

Antimicrobial peptides (AMPs) derived from frog skin, such as this compound, are recognized for their capacity to kill a broad spectrum of microbes. imrpress.comresearchgate.netnih.gov While the primary mechanism of action for many of these peptides is the disruption of the microbial cell membrane, there is evidence to suggest that they can also exert their effects by interacting with intracellular targets. imrpress.comresearchgate.netmdpi.com This can include the disruption of crucial cellular processes like the synthesis of nucleic acids and proteins. researchgate.netmdpi.com

While the direct inhibition of nucleic acid synthesis by this compound has not been extensively detailed in available scientific literature, it is a known mechanism for some antimicrobial peptides. researchgate.netmdpi.com These peptides can translocate across the bacterial membrane and interfere with the machinery responsible for DNA replication and transcription. mdpi.com This interference can occur through various means, including direct binding to DNA or inhibiting the enzymes essential for these processes. For the broader class of antimicrobial peptides from frog skin, the ability to inhibit nucleic acid synthesis is considered one of the potential intracellular mechanisms of action that contribute to their potent antimicrobial effects. researchgate.net However, for this compound specifically, the predominant mechanism of action is considered to be membrane permeabilization. researchgate.net

Similar to nucleic acid synthesis, the direct disruption of protein synthesis by this compound is not a well-documented primary mechanism. However, it is an established mode of action for certain classes of antimicrobial peptides. researchgate.netmdpi.com These peptides can interfere with ribosomal function, leading to the cessation of protein production and ultimately, cell death. The ability of frog-derived antimicrobial peptides to inhibit protein synthesis is recognized as a possible intracellular target. researchgate.net For this compound, its strong cationic and amphipathic nature primarily drives its interaction with and disruption of the bacterial cell membrane, which is considered its main bactericidal pathway. researchgate.net

Inhibition of Nucleic Acid Synthesis

Anti-Inflammatory Effects in Cellular and Animal Models

Recent studies have highlighted the potent anti-inflammatory properties of peptides derived from this compound, particularly the synthetic peptide AWRK6. These effects have been observed in both cellular and animal models of inflammation.

A key aspect of the anti-inflammatory activity of this compound derivatives is the significant reduction in the production of pro-inflammatory cytokines. nih.gov In a murine model of endotoxemia induced by lipopolysaccharide (LPS), treatment with the this compound-derived peptide AWRK6 led to a marked decrease in the serum levels of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.gov These cytokines are central mediators of the inflammatory response, and their attenuation points to the therapeutic potential of this compound derivatives in inflammatory conditions. tcdb.orgasm.org

Table 1: Effect of this compound Derivative (AWRK6) on Serum Pro-inflammatory Cytokine Levels in LPS-Induced Endotoxemic Mice

CytokineTreatment GroupConcentration (pg/mL)Fold Change vs. LPS Group
TNF-α Control< 50-
LPS~400-
LPS + AWRK6~150↓ ~2.7
IL-6 Control< 20-
LPS~250-
LPS + AWRK6~100↓ ~2.5
IL-1β Control< 10-
LPS~80-
LPS + AWRK6~30↓ ~2.7
Data is approximate and derived from graphical representations in the cited source. nih.gov

The anti-inflammatory effects of this compound derivatives are, at least in part, mediated through the modulation of key signaling pathways involved in the inflammatory response. capes.gov.br Specifically, the synthetic peptide AWRK6 has been shown to interfere with the Toll-like Receptor 4 (TLR4) signaling pathway. capes.gov.br TLRs are crucial receptors in the innate immune system that recognize pathogen-associated molecular patterns, such as LPS. nih.govmdpi.com Upon activation by LPS, TLR4 initiates a signaling cascade that typically involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression. mdpi.com

Studies have demonstrated that AWRK6 can inhibit the LPS-induced inflammatory response by blocking the activation of the TLR4/NF-κB pathway. capes.gov.br This was evidenced by the reversal of LPS-induced overexpression of TLR4 and the degradation of its inhibitor, IκB. capes.gov.br By preventing the activation of this critical signaling pathway, the peptide effectively dampens the downstream production of pro-inflammatory mediators. capes.gov.br

Attenuation of Pro-inflammatory Cytokine Production

Metabolic Regulation in Preclinical Models

Beyond its antimicrobial and anti-inflammatory properties, derivatives of this compound have shown promise in the regulation of metabolic processes in preclinical models. A synthetic peptide based on this compound, AWRK6, was found to ameliorate metabolic-associated fatty liver disease (MAFLD) in high-energy diet-induced mouse models.

The therapeutic effect of AWRK6 in this context is attributed to its ability to improve both lipid and glucose metabolism homeostasis. nih.gov In these preclinical models, treatment with the peptide led to an alleviation of obesity and hepatic steatosis. The underlying mechanism appears to involve the PI3K/AKT/AMPK/ACC signaling pathway, which plays a crucial role in regulating cellular energy metabolism. The peptide was shown to enhance the phosphorylation of key proteins in this pathway, leading to improved insulin (B600854) sensitivity and reduced lipid accumulation in liver cells.

Table 2: Investigated Metabolic Effects of this compound Derivative (AWRK6) in Preclinical Models

Model SystemKey FindingsImplicated Signaling Pathway
High-Energy Diet-Induced MAFLD MiceAlleviated obesity and hepatic steatosis.PI3K/AKT/AMPK/ACC
Improved lipid and glucose metabolism.
Oleic Acid-Induced HepG2 Fatty Liver Cell ModelReduced lipid accumulation.PI3K/AKT/AMPK/ACC
Insulin-Induced HepG2 CellsImproved insulin sensitivity.PI3K/AKT

Impact on Insulin Secretion from Pancreatic Beta Cells

Cell Proliferation and Migration in In Vitro Models

Research has shown that this compound, particularly when incorporated into a fusion protein, can significantly promote cell proliferation and migration. In one study, a fusion protein combining this compound with human epidermal growth factor (hEGF), termed HDy2, was investigated for its effects on the NIH3T3 fibroblast cell line. vulcanchem.com

The study revealed that the HDy2 fusion protein enhanced the proliferation of NIH3T3 cells in a concentration-dependent manner. vulcanchem.com Furthermore, the fusion protein was also found to promote the migration of these cells, as demonstrated in a wound healing assay. vulcanchem.comresearchgate.net The rate of wound closure in cells treated with the HDy2 fusion protein was significantly higher compared to the control group at both 24 and 48 hours. vulcanchem.com These findings highlight the potential of this compound in applications such as wound healing, where both antimicrobial activity and the promotion of tissue regeneration are beneficial. vulcanchem.comresearchgate.net

Structure Activity Relationship Sar Studies of Dybowskin 2cdya and Its Analogues

Impact of Amino Acid Substitutions on Antimicrobial Efficacy and Specificity

The modification of the primary amino acid sequence of Dybowskin-2CDYa has been a key strategy to enhance its therapeutic potential. A notable example is the engineered analogue AWRK6, which incorporates specific amino acid substitutions to improve its antimicrobial properties. mdpi.combanglajol.info The design of AWRK6 involved two strategic changes to the parent peptide, this compound (sequence: SAVGRHSRRFGLRKHRKH). mdpi.com

The first modification was the replacement of all arginine (Arg) residues with lysine (B10760008) (Lys) residues. This substitution was based on the observation that lysine-rich peptides can exhibit a higher affinity for the anionic liposomes characteristic of bacterial cell membranes, as compared to zwitterionic liposomes found in mammalian cells. banglajol.infonih.gov This targeted substitution aims to increase the peptide's specificity for bacterial cells, potentially leading to a better therapeutic window.

The resulting AWRK6 peptide (sequence: SWVGKHGKKFGLKKHKKH) demonstrated enhanced antimicrobial activity compared to the parent this compound. mdpi.com Studies have shown that AWRK6 is 2 to 4-fold more potent against various bacterial strains. banglajol.infonih.gov It exhibits greater activity against Gram-positive bacteria than Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus in the range of 4–8 μg/mL. mdpi.comnih.gov The MIC against Escherichia coli was reported to be 32 μg/mL. mdpi.comnih.gov These findings highlight the significant impact of targeted amino acid substitutions on the antimicrobial efficacy and spectrum of this compound.

Table 1: Antimicrobial Efficacy of this compound and its Analogue AWRK6

Organism MIC₅₀ (μg/mL) - this compound MIC₅₀ (μg/mL) - AWRK6
Gram-negative
E. coli ATCC 128 (Polystyrene), 64 (Polypropylene) 64 (Polystyrene), 32 (Polypropylene)
P. aeruginosa 01 128 (Polystyrene), 64 (Polypropylene) 64 (Polystyrene), 32 (Polypropylene)
Gram-positive
S. aureus ATCC 16 (Polystyrene), 8 (Polypropylene) 8 (Polystyrene), 4 (Polypropylene)
S. epidermidis ATCC 16 (Polystyrene), 8 (Polypropylene) 8 (Polystyrene), 4 (Polypropylene)

Data sourced from a study by Wang et al. (2018), which noted that cationic peptides can bind to polystyrene surfaces, potentially affecting MIC values. banglajol.info

Correlation Between Hydrophobicity, Helical Content, and Biological Function

The biological function of antimicrobial peptides like this compound and its analogues is intricately linked to their physicochemical properties, particularly hydrophobicity and helical content. banglajol.infoacs.org The ability of these peptides to form an amphipathic α-helix is crucial for their mechanism of action, which typically involves interaction with and disruption of the bacterial cell membrane. nih.gov

In an aqueous environment, this compound exists in a largely random coil structure. mdpi.com However, in the presence of a membrane-mimicking environment, such as 50% trifluoroethanol (TFE), it adopts a more ordered α-helical conformation. mdpi.com This conformational change is a hallmark of many antimicrobial peptides and is essential for their membranolytic activity.

The engineering of AWRK6 from this compound provides a clear example of the correlation between these structural properties and biological function. The substitution of alanine (B10760859) with the more hydrophobic tryptophan was a deliberate strategy to enhance the peptide's ability to interact with the lipid bilayer of bacterial membranes. banglajol.info This increased hydrophobicity is believed to facilitate the peptide's partitioning into the membrane.

Furthermore, computational predictions suggest that the amino acid sequence of AWRK6 has a higher propensity to form an α-helix compared to this compound. banglajol.info The predicted α-helical content for AWRK6 was 66.7%, compared to 61.1% for the parent peptide. banglajol.info This increased helical content in AWRK6, combined with its enhanced hydrophobicity, correlates directly with its improved antimicrobial activity. banglajol.info The more stable helical structure likely presents a more effective amphipathic conformation, allowing for more efficient disruption of the bacterial membrane, leading to cell death. banglajol.info

Table 2: Physicochemical Properties of this compound and AWRK6

Peptide Amino Acid Sequence Net Charge Predicted α-Helical Content Key Amino Acid Substitutions from this compound
This compound SAVGRHSRRFGLRKHRKH +8 61.1% -
AWRK6 SWVGKHGKKFGLKKHKKH +8 66.7% Ala to Trp, Arg to Lys

Data derived from studies on the design and characterization of AWRK6. mdpi.combanglajol.info

Engineering Strategies for Enhanced Efficacy and Stability

The development of AWRK6 from this compound exemplifies several key engineering strategies aimed at enhancing the efficacy and stability of antimicrobial peptides. banglajol.info A primary challenge in the clinical application of peptide-based therapeutics is their susceptibility to proteolytic degradation. banglajol.info

One of the strategies employed in the design of AWRK6 was to improve its stability. The substitution of arginine residues with lysine was not only for enhancing specificity but also contributed to increased resistance to trypsin, a common protease that cleaves after arginine and lysine residues. mdpi.com Computational analysis predicted that AWRK6 possesses a much lower instability index compared to this compound, suggesting improved stability. banglajol.info

Another crucial engineering strategy is the modulation of hydrophobicity and net charge to optimize antimicrobial activity while minimizing toxicity to host cells. nih.gov The introduction of a tryptophan residue in AWRK6 is a classic example of increasing hydrophobicity to boost membrane interaction and, consequently, antimicrobial potency. banglajol.info This was achieved while maintaining the same net positive charge as the parent peptide, which is critical for the initial electrostatic attraction to negatively charged bacterial membranes. banglajol.info

Beyond the specific modifications seen in AWRK6, other general engineering strategies are being explored for antimicrobial peptides. These include:

Peptide Cyclization: Creating cyclic versions of linear peptides can enhance their structural stability and resistance to proteases. zoores.ac.cn

Incorporation of Non-natural Amino Acids: The substitution of natural L-amino acids with their D-amino acid counterparts can render the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids. mdpi.com

These rational design and engineering approaches, guided by a thorough understanding of structure-activity relationships, are pivotal in transforming naturally occurring peptides like this compound into promising candidates for novel antimicrobial therapies. mdpi.comnih.gov

Recombinant Expression and Biosynthesis Strategies

Gene Cloning and Vector Construction for Dybowskin-2CDYa and its Variants

The initial and critical step in the recombinant production of this compound is the cloning of its corresponding gene into a suitable expression vector. A common strategy has been to create fusion proteins to enhance functionality or simplify purification.

One notable variant is a fusion protein combining this compound with human epidermal growth factor (hEGF). nih.gov The objective of creating this fusion, termed hEGF-Dy2 or HDy2, was to develop a dual-function protein that possesses both the antimicrobial properties of this compound and the cell proliferation-promoting effects of hEGF. nih.govresearchgate.net

For expression in the prokaryotic host Escherichia coli, the synthesized genes for this compound and hEGF were cloned into the pET-30a(+) expression vector. nih.govvulcanchem.com This vector is designed for high-level protein expression and incorporates a 6xHis tag, which facilitates subsequent purification via affinity chromatography. nih.gov

For expression in the yeast Pichia pastoris, a different vector system was employed. The fusion gene was constructed and inserted into the pPIC9K expression vector. vulcanchem.comresearchgate.netresearchgate.net This vector is tailored for secretion in P. pastoris, allowing the expressed protein to be directed out of the cell, which can simplify the purification process. researchgate.net

Expression HostVectorRecombinant ProteinKey Vector Feature
Escherichia colipET-30a(+)hEGF-Dy2 Fusion Protein6xHis tag for affinity purification
Pichia pastorispPIC9KhEGF-Dy2 Fusion ProteinSecretion signal for extracellular expression

Heterologous Expression Systems (e.g., Pichia pastoris, Escherichia coli)

Escherichia coli Expression System

E. coli, particularly the BL21 (DE3) strain, serves as a common and cost-effective host for recombinant protein production. nih.gove-repository.org When the hEGF-Dy2 fusion protein was expressed using the pET-30a(+) vector in E. coli, high levels of a 13.7 kDa peptide were produced. nih.gov However, this expression resulted in the formation of insoluble inclusion bodies within the bacterial cells. nih.govvulcanchem.com While this high-level expression is advantageous, the recovery of active protein from inclusion bodies requires additional downstream processing steps, including cell lysis, inclusion body solubilization, and protein refolding.

Pichia pastoris Expression System

The methylotrophic yeast Pichia pastoris (GS115 strain) offers a eukaryotic alternative for protein expression. scispace.comproteobiojournal.commdpi.com A key advantage of this system is its ability to perform post-translational modifications and secrete recombinant proteins into the culture medium. nih.govproteobiojournal.com When the hEGF-Dy2 fusion gene was expressed in P. pastoris using the pPIC9K vector, the resulting fusion protein was secreted into the supernatant. vulcanchem.com This simplifies the initial stages of purification, as it separates the target protein from the bulk of cellular components. nih.gov The protein expressed in P. pastoris had a molecular weight of approximately 8.8 kDa. vulcanchem.com

Expression SystemHost StrainExpression FormPrimary AdvantagePrimary Disadvantage
Escherichia coliBL21 (DE3)Inclusion BodiesHigh expression levels, cost-effectiveRequires protein refolding from inclusion bodies
Pichia pastorisGS115Secreted ProteinSimplified purification, post-translational modificationsGenerally lower yields compared to E. coli inclusion bodies

Optimization of Expression and Purification Methodologies for Recombinant this compound

To maximize the yield and purity of recombinant this compound and its variants, specific optimization and purification strategies are necessary for each expression system. fz-juelich.denih.gov

Optimization and Purification from E. coli

For the hEGF-Dy2 fusion protein expressed in E. coli, expression conditions were optimized to enhance yield. The optimal conditions were identified as induction with 1.0 mmol/L of isopropyl-β-D-thiogalactoside (IPTG) followed by a 4-hour incubation at 37°C. nih.gov Following these optimized expression parameters, the purification of the His-tagged protein from the cellular lysate was achieved using nickel-nitrilotriacetic acid (Ni-NTA) metal affinity chromatography. nih.govvulcanchem.com This single-step affinity purification method is highly efficient for tagged proteins. The final yield of the purified hEGF-Dy2 fusion peptide reached 30 mg/L of culture. nih.gov

Optimization and Purification from Pichia pastoris

In the Pichia pastoris system, the expressed fusion protein was secreted into the culture medium. researchgate.net Purification from the culture supernatant involved a multi-step chromatographic process. vulcanchem.comsemanticscholar.org The first step utilized Sephadex G-50 gel filtration chromatography, followed by a second purification step using C18 reverse-phase high-performance liquid chromatography (RP-HPLC). vulcanchem.com This two-step approach yielded a purified fusion protein with an approximate expression yield of 0.30 mg/mL. vulcanchem.com

Expression SystemOptimization ParametersPurification MethodFinal Yield
Escherichia coli1.0 mmol/L IPTG induction, 4-hour incubation at 37°CNickel-Nitrilotriacetic Acid (Ni-NTA) Affinity Chromatography30 mg/L
Pichia pastorisMethanol inductionSephadex G-50 Chromatography followed by C18 RP-HPLC~0.30 mg/mL

Synthetic Methodologies and Chemical Modifications

Solid-Phase Peptide Synthesis (SPPS) of Dybowskin-2CDYa

This compound is an 18-amino acid peptide that can be produced through chemical synthesis. The primary method for synthesizing this compound and its analogs is Solid-Phase Peptide Synthesis (SPPS). banglajol.inforesearchgate.net This technique allows for the efficient and controlled assembly of amino acids into a peptide chain.

In a typical SPPS protocol for a peptide like this compound, the synthesis is performed using N-9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. nih.gov The process begins with an amino acid C-terminus being attached to an insoluble polymer resin. The synthesis proceeds by sequentially adding amino acids, with each step involving two key reactions: deprotection of the Fmoc group from the previously added amino acid and coupling of the next Fmoc-protected amino acid.

For the synthesis of the related peptide AWRK6, a 0.5 mM scale synthesis was performed. banglajol.info The coupling reagents used were O-benzotriazole-N,N,N',N'-tetramethyluronium-hexafluorophosphate (HBTU) and N-hydroxybenzotriazole (HOBt), with a coupling time of one hour. banglajol.info Following the coupling step, a Kaiser test is often performed to ensure the reaction has gone to completion. banglajol.info A 30-minute deprotection reaction follows each successful coupling. banglajol.info Once the full peptide chain is assembled, it is cleaved from the resin. This is typically achieved by treating the resin-bound peptide with a strong acid solution, such as 95% trifluoroacetic acid (TFA). banglajol.info The resulting crude peptide is then purified, commonly using reverse-phase high-performance liquid chromatography (RP-HPLC). banglajol.infomdpi.com

More recent advancements in SPPS, such as the use of microwave irradiation, can significantly reduce reaction times for both coupling and deprotection steps, potentially accelerating the synthesis of peptides like this compound. nih.gov

Chemical Derivatization and Analog Development (e.g., AWRK6 from this compound)

A primary strategy to enhance the therapeutic properties of natural peptides is through chemical derivatization to create improved analogs. researchgate.net this compound (sequence: SAVGRHSRRFGLRKHRKH) has served as a template for the development of novel peptides with improved stability and bioactivity. banglajol.infomdpi.com A prominent example is the synthetic peptide AWRK6. nih.govresearchgate.netnih.gov

The development of AWRK6 involved specific amino acid substitutions aimed at improving its physicochemical properties. banglajol.info The key modifications were:

Replacement of Arginine (Arg) with Lysine (B10760008) (Lys): All arginine residues in this compound were replaced with lysine. This change was implemented because lysine residues exhibit a higher affinity for the anionic liposomes characteristic of bacterial membranes compared to zwitterionic liposomes found in mammalian cells. banglajol.infonih.gov This substitution is known to enhance antimicrobial activity while potentially reducing hemolytic activity. banglajol.info

These changes resulted in the AWRK6 analog (sequence: SWVGKHGKKFGLKKHKKH), which demonstrates improved stability and enhanced antimicrobial potency. banglajol.infomdpi.com

Table 1: Comparison of Physicochemical Properties of this compound and its Analog AWRK6. banglajol.info
PeptideAmino Acid SequenceMolecular Mass (Da)pIInstability IndexNet Charge
This compoundSAVGRHSRRFGLRKHRKH2155.512.652.2+10
AWRK6SWVGKHGKKFGLKKHKKH2130.510.8-6.7+10

The resulting analog, AWRK6, was found to be 2 to 4-fold more potent against various Gram-positive and Gram-negative bacteria compared to the original this compound. banglajol.infonih.gov For instance, the minimum inhibitory concentration (MIC) against S. aureus was between 4–8 μg/mL for AWRK6, while the MIC against E. coli was 32 μg/mL. mdpi.comnih.gov

Table 2: Minimum Inhibitory Concentrations (MIC₅₀ in μg/mL) of this compound and AWRK6 against select bacteria. banglajol.info
OrganismThis compoundAWRK6
E. coli ATCC6432
P. aeruginosa 016432
S. aureus8-164-8

Strategies for Improving Peptide Stability and Bioactivity through Chemical Modifications

The inherent instability of peptides is a major hurdle in their development as therapeutic agents. alliedacademies.org Several strategies involving chemical modification can be employed to enhance the stability and bioactivity of peptides like this compound. banglajol.info

Key factors influencing the antimicrobial activity of AMPs are their net positive charge and hydrophobicity, which facilitate strong electrostatic interactions with the negatively charged bacterial outer membrane. banglajol.info this compound possesses a high net positive charge (+10) and a high isoelectric point (pI) of 12.6, which contribute to its ability to inhibit pathogen growth. banglajol.info

Strategies to improve upon these native characteristics include:

Increasing Hydrophobicity: As demonstrated with the development of AWRK6, increasing a peptide's hydrophobicity can improve its killing activity. banglajol.info This can be achieved by substituting less hydrophobic amino acids with more hydrophobic ones, such as Tryptophan. banglajol.info

Amino Acid Substitution: The replacement of certain amino acids can enhance stability and selectivity. Substituting L-amino acids with their D-enantiomers at protease cleavage sites can increase resistance to enzymatic degradation. mdpi.com The Arg-to-Lys substitution in AWRK6 is another example, improving membrane targeting and enhancing antimicrobial potency. banglajol.info

Improving Helical Content: The activity of an antimicrobial peptide often correlates with its helical structure. banglajol.info The modifications in AWRK6 were shown through computational analysis to improve the peptide's stability and helical propensity, which likely contributes to its increased antimicrobial activity. banglajol.info

Chemical Modifications: General chemical modifications can improve stability by altering properties like charge or conformational flexibility. alliedacademies.org Cyclization, for instance, reduces a peptide's flexibility and makes it more resistant to proteases. alliedacademies.org Other approaches include modifying the peptide's terminal groups. mdpi.com

The transformation of this compound into the more stable and potent AWRK6, which has a significantly lower instability index (-6.7 compared to 52.2 for the parent peptide), exemplifies the successful application of these strategies. banglajol.info

Advanced Analytical Techniques for Dybowskin 2cdya Research

Spectroscopic Characterization (e.g., Circular Dichroism Spectroscopy for Secondary Structure Analysis)

Circular Dichroism (CD) spectroscopy is a fundamental biophysical technique used to investigate the secondary structure of peptides and proteins. biorxiv.org The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides, providing insight into their conformational properties. biorxiv.org The CD spectrum of a peptide in the far-UV region (typically 190–250 nm) is sensitive to its secondary structure, with distinct spectral shapes indicating proportions of α-helices, β-sheets, turns, or random coil structures. biorxiv.orgnih.gov

For antimicrobial peptides like Dybowskin-2CDYa, understanding the secondary structure is crucial as it often correlates directly with biological activity. Many antimicrobial peptides are unstructured in aqueous solution but adopt a defined conformation, such as an α-helix, upon interacting with the bacterial membrane. banglajol.info This conformational change is key to their membrane-disrupting mechanism.

In a study of the this compound derivative AWRK6, CD spectroscopy revealed that the peptide's more highly organized secondary structure, particularly in alkaline environments, was related to its potent antimicrobial activity. banglajol.info CD analysis would typically involve dissolving the peptide in different solvent environments to mimic both aqueous physiological conditions (using a phosphate (B84403) buffer) and the hydrophobic core of a cell membrane (using solvents like trifluoroethanol). The resulting spectra would be analyzed using deconvolution algorithms to estimate the percentage of each secondary structure element, providing a structural basis for the peptide's function. biorxiv.orgnih.gov

Mass Spectrometry-Based Analysis (e.g., LC-MS/MS for Quantitative Determination)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique essential for the quantitative determination of peptides in complex biological matrices like plasma. nih.govx-mol.net This method is critical for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a potential drug. A robust and validated LC-MS/MS method was developed for AWRK6, the synthetic peptide derived from this compound. nih.gov

The method development involves optimizing both the chromatographic separation and the mass spectrometric detection. nih.gov For AWRK6, separation was achieved on a C18 column, and detection used a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. nih.govx-mol.net In MRM, a specific precursor ion (the ionized peptide) is selected and fragmented, and a resulting characteristic product ion is monitored. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other components in the matrix. nih.govtapchidinhduongthucpham.org.vn

The method was validated according to regulatory guidelines, ensuring its reliability. nih.govmdpi.com Key validation parameters included linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. nih.gov The established method demonstrated high sensitivity, with an LLOQ of 0.050 µg/mL in rat plasma, and was successfully applied to a pharmacokinetic study of AWRK6. nih.gov

ParameterDescriptionFinding for AWRK6 MethodCitation
InstrumentationThe system used for analysis.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov
Ionization ModeMethod for generating ions from the analyte.Electrospray Ionization (ESI), positive ion mode. x-mol.net
MRM Transition (AWRK6)The specific mass-to-charge ratio (m/z) of the precursor ion and the monitored product ion.m/z 533.4 → 84.2 nih.gov
MRM Transition (Internal Standard)The MRM transition for the substance used for normalization (Polymyxin B sulfate).m/z 401.9 → 101.1 nih.gov
Limit of Detection (LOD)The lowest concentration of an analyte that can be reliably detected.0.025 µg/mL nih.gov
Lower Limit of Quantification (LLOQ)The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.0.050 µg/mL nih.gov
AccuracyThe closeness of the measured value to the true value.87–92.6% nih.gov
PrecisionThe degree of agreement among a series of measurements.Intra-day and inter-day precision values were less than 4%. nih.gov
RecoveryThe extraction efficiency of an analytical process.More than 82%. nih.gov

Microscopic Imaging Techniques (e.g., Scanning Electron Microscopy for Microbial Cell Morphology)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology of cells with high resolution. nih.gov In antimicrobial peptide research, SEM is employed to directly observe the physical damage inflicted upon bacterial cells after treatment with a peptide. frontiersin.org The standard procedure involves incubating bacteria with the peptide, followed by fixation, dehydration through a series of ethanol (B145695) concentrations, drying, and coating with a conductive material like gold-palladium before imaging. nih.govfrontiersin.org

Research has shown that this compound and its related peptides induce morphological abnormalities in microbes. bioone.org When observed under SEM, untreated bacteria typically appear with smooth, intact surfaces. nih.govfrontiersin.org In contrast, bacteria treated with effective membrane-disrupting peptides often exhibit significant changes. frontiersin.orgfrontiersin.org These can include the appearance of blisters, blebs, surface wrinkling, the formation of visible pores or holes, and complete cell lysis, where the cell content is released. frontiersin.orgfrontiersin.org For instance, SEM analysis of the this compound derivative AWRK6 on S. aureus was conducted to assess its effect on cell morphology. banglajol.info Such direct visual evidence is crucial for confirming a membrane-targeting mechanism of action. frontiersin.org

Membrane Mimicking Systems and Biophysical Assays (e.g., Langmuir Monolayers, Vesicle Leakage Assays)

To understand the specific interactions between a peptide and a cell membrane, researchers use simplified model systems and biophysical assays. These methods allow for the study of peptide-lipid interactions in a controlled environment, providing quantitative data on membrane disruption. nih.gov

Langmuir Monolayers: The Langmuir-monolayer technique uses a specialized trough where a single layer of lipid molecules (a monolayer) is formed at the air-water interface. nih.gov This monolayer serves as a two-dimensional model of one leaflet of a cell membrane. By compressing this layer and measuring the surface pressure, one can generate pressure-area isotherms that describe the physical state of the lipids. nih.gov When a peptide like this compound is introduced into the aqueous subphase, its interaction with the lipid headgroups and insertion into the monolayer can be quantified by changes in surface pressure or the area per molecule. ill.eu This technique provides insight into the peptide's ability to penetrate membranes and its affinity for different types of lipids (e.g., zwitterionic vs. anionic, which are characteristic of mammalian and bacterial membranes, respectively).

Vesicle Leakage Assays: These assays directly measure a peptide's ability to permeabilize a membrane. plos.org The most common approach involves encapsulating a fluorescent dye within lipid vesicles (liposomes), which are spherical bilayers that model a cell. plos.org If the peptide disrupts the vesicle membrane, the dye leaks out, leading to a measurable change in fluorescence. plos.orgmdpi.com Different assays can be used to monitor the permeabilization of the outer and inner bacterial membranes.

Outer Membrane Permeabilization: The N-phenyl-1-naphthylamine (NPN) uptake assay is commonly used. plos.orgmdpi.com NPN is a hydrophobic probe that is normally excluded by the intact outer membrane of Gram-negative bacteria but fluoresces strongly when it enters the hydrophobic environment of a disrupted membrane. plos.orgmdpi.com An increase in fluorescence upon peptide addition indicates outer membrane damage. plos.org

Inner Membrane Permeabilization: Assays using o-nitrophenyl-β-galactoside (ONPG) or the membrane potential-sensitive dye diSC3-5 can monitor inner membrane integrity. mdpi.com ONPG is a chromogenic substrate that can only be cleaved by cytoplasmic β-galactosidase if the inner membrane is breached. mdpi.com DiSC3-5 is a fluorescent dye that accumulates in polarized membranes; its release and subsequent fluorescence increase signal membrane depolarization and permeabilization. mdpi.com

These biophysical assays are critical for characterizing the mechanism of action of peptides like this compound, explaining the molecular basis for their selective antimicrobial activity.

Theoretical and Computational Approaches

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. riken.jpyoutube.com In the context of antimicrobial peptides like Dybowskin-2CDYa, MD simulations are instrumental in elucidating the intricate details of their interactions with bacterial cell membranes. nih.govmdpi.com These simulations can reveal the mechanisms by which peptides disrupt the membrane, leading to bacterial cell death.

The general methodology for such simulations involves constructing an atomic-level model of the peptide and a representative model of a bacterial membrane, often a lipid bilayer. nih.govosti.gov The peptide is then placed in proximity to the membrane within a simulated aqueous environment. By solving Newton's equations of motion for every atom in the system, a trajectory is generated that describes how the peptide interacts with the membrane over time. nih.gov

Key insights that can be gained from MD simulations include:

Binding and Insertion: Observing how the peptide initially associates with the membrane surface and subsequently inserts itself into the lipid bilayer. mdpi.com

Conformational Changes: Tracking changes in the peptide's secondary structure, such as the formation of α-helices, upon membrane interaction. nih.gov

Membrane Perturbation: Analyzing the extent to which the peptide disrupts the organization of the lipid molecules, potentially leading to pore formation. mdpi.com

Energetics of Interaction: Calculating the free energy changes associated with the peptide's binding and insertion into the membrane, providing a measure of the spontaneity and strength of the interaction. nih.gov

While specific all-atom molecular dynamics simulation studies exclusively focused on this compound are not extensively detailed in the public domain, the principles derived from simulations of other antimicrobial peptides are directly applicable to understanding its likely behavior. nih.govmdpi.com For instance, simulations of other cationic antimicrobial peptides have shown that the initial interaction is often driven by electrostatic forces between the positively charged peptide and the negatively charged components of bacterial membranes. nih.gov This is followed by hydrophobic interactions that drive the insertion of the peptide into the membrane core.

In Silico Prediction of this compound Peptide Properties and Secondary Structures

In silico tools and bioinformatics web servers are routinely used to predict the physicochemical properties and secondary structure of peptides from their amino acid sequence. nih.gov These predictions offer a rapid and cost-effective way to gain initial insights into a peptide's potential function and to guide further experimental work.

For this compound, various properties can be computationally predicted. These predictions are crucial for understanding its antimicrobial potential and for designing analogues with improved characteristics. The table below presents a comparison of predicted properties for this compound and its rationally designed analogue, AWRK6. banglajol.info

PropertyThis compoundAWRK6
Molecular Weight (Mm) 2155.52130.5
Isoelectric Point (pI) 12.610.8
Grand Average of Hydropathicity (GRAVY) -1.7-1.6
Instability Index 52.2-6.7
Net Charge +10+10
Lipid Soluble Index 43.337.8
Predicted α-helical content 61.1%66.7%

This table is generated based on data from a study by Kim et al. (2014). banglajol.info

The predicted high positive net charge of this compound is consistent with its proposed mechanism of interacting with negatively charged bacterial membranes. banglajol.info The instability index suggested that the native peptide might be unstable, which prompted the design of the more stable AWRK6 analogue. banglajol.info

Secondary structure prediction algorithms are also employed to forecast the conformational tendencies of peptides. For many antimicrobial peptides, the adoption of an α-helical structure in the membrane environment is critical for their activity. banglajol.info In silico predictions suggested that both this compound and AWRK6 have a propensity to form α-helical structures, with AWRK6 predicted to have a slightly higher helical content. banglajol.info This prediction aligns with experimental observations that link increased helicity to enhanced antimicrobial efficacy. banglajol.info

Rational Design of this compound Analogues through Computational Modeling

Computational modeling plays a pivotal role in the rational design of novel peptide analogues with enhanced therapeutic properties. nih.govnih.gov By using the native peptide sequence as a template, specific amino acid substitutions can be modeled in silico to predict their impact on properties such as stability, hydrophobicity, and antimicrobial activity. nih.govresearchgate.net

A prime example of this approach is the development of the synthetic peptide AWRK6, which was derived from this compound. nih.govnih.gov The design strategy aimed to improve the stability and hydrophobicity of the parent peptide. banglajol.info Computational analysis likely guided the substitution of several arginine (Arg) residues in this compound with lysine (B10760008) (Lys) residues in AWRK6. mdpi.com This modification was intended to enhance the peptide's stability and alter its interaction with membranes. banglajol.infomdpi.com

The process of rational design using computational modeling typically involves:

Template Selection: Starting with the amino acid sequence of a known active peptide, such as this compound. nih.govresearchgate.net

In Silico Mutagenesis: Systematically replacing one or more amino acids in the sequence and creating a library of virtual analogues.

Property Prediction: Using computational tools to predict the physicochemical properties and secondary structures of the designed analogues, similar to the analysis in section 9.2.

Molecular Modeling: Building three-dimensional models of the most promising analogues and, if possible, simulating their interaction with a model membrane.

Selection for Synthesis: Choosing a small number of the most promising candidates for chemical synthesis and experimental validation. banglajol.info

Through this iterative process of computational design and experimental testing, it is possible to develop novel peptides like AWRK6 that exhibit superior antimicrobial activity and improved stability compared to the original peptide. banglajol.info This highlights the power of integrating computational approaches into the drug discovery and development pipeline for new antimicrobial agents.

Future Perspectives and Research Directions

Exploration of Additional Biological Activities and Underlying Mechanisms

While the primary focus of research on Dybowskin-2CDYa has been its antimicrobial properties, recent studies have begun to uncover a broader range of biological activities, suggesting its potential in diverse therapeutic areas. A significant area of exploration is its role in wound healing and tissue regeneration. When fused with human epidermal growth factor (hEGF), the resulting fusion protein, hEGF-Dy2, exhibits dual functionality: it not only inhibits bacterial growth but also promotes the proliferation of NIH3T3 cells. vulcanchem.comnih.gov This suggests that this compound, or its derivatives, could be developed into agents that simultaneously combat infection and promote tissue repair in complex wounds and burns. vulcanchem.com

Furthermore, the synthetic derivative of this compound, a peptide known as AWRK6, has demonstrated potent anti-inflammatory and immunomodulatory effects. mdpi.comnih.gov AWRK6 can neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses. nih.gov By binding to LPS, AWRK6 can inhibit the inflammatory cascade, as evidenced by the reduced production of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.comnih.gov This anti-inflammatory activity presents a significant advantage, as many severe infections are characterized by an overactive and damaging host inflammatory response.

Intriguingly, the biological activities of AWRK6 extend beyond antimicrobial and anti-inflammatory effects. Research has indicated its potential in the management of metabolic diseases. AWRK6 has been identified as a novel glucagon-like peptide-1 (GLP-1) receptor agonist, capable of stimulating insulin (B600854) secretion and improving glucose metabolism in diabetic mouse models. semanticscholar.org Moreover, it has shown promise in alleviating non-alcoholic fatty liver disease (NAFLD) by improving lipid and glucose homeostasis. xiahepublishing.com These findings open up new avenues for the development of this compound-based peptides for the treatment of metabolic disorders.

The underlying mechanisms for these diverse activities are a critical area for future investigation. While the antimicrobial action is believed to involve membrane disruption, the mechanisms governing its anti-inflammatory and metabolic effects are more complex. imrpress.com For instance, the anti-inflammatory action of AWRK6 is linked to its ability to block the binding of LPS to LPS-binding protein (LBP). nih.gov Its effects on metabolic diseases appear to be mediated through the GLP-1 receptor and downstream signaling pathways, such as the PI3K/AKT/AMPK/ACC pathway. semanticscholar.orgxiahepublishing.com A deeper understanding of these molecular pathways will be crucial for optimizing the therapeutic potential of this compound and its derivatives.

Development of Novel Delivery Systems for this compound in Research Applications

A significant hurdle in the therapeutic application of antimicrobial peptides, including this compound, is their potential for degradation by proteases and their rapid clearance in vivo. To overcome these challenges, the development of novel delivery systems is a key area of research. While specific delivery systems for this compound are still in early stages of exploration, research on its derivative, AWRK6, provides valuable insights into potential strategies.

One promising approach is the use of nanotechnology-based carriers. For instance, graphene oxide has been successfully used to load AWRK6, resulting in a nanocomposite with enhanced stability and sustained release properties. aging-us.com This AWRK6/graphene oxide system has shown efficacy in neutralizing endotoxin (B1171834) activity and has potential applications in the treatment of sepsis. aging-us.com Gold nanoparticles have also been explored as carriers for various antimicrobial peptides, improving their enzymatic stability and antimicrobial efficacy. researchgate.net Such nanoparticle-based systems could be adapted for the delivery of this compound, potentially enhancing its therapeutic index and enabling targeted delivery to sites of infection.

Other nanocarriers, such as liposomes and polymeric nanoparticles, could also be investigated for the encapsulation of this compound. These systems can protect the peptide from degradation, prolong its circulation time, and facilitate its accumulation at the desired site of action. The development of such delivery systems will be crucial for translating the therapeutic potential of this compound from the laboratory to clinical applications.

Design of Next-Generation Dybowskin-Based Peptides with Tuned Specificity and Potency

The natural sequence of this compound serves as an excellent template for the design of next-generation peptides with improved characteristics. A prime example of this is the development of AWRK6. banglajol.info By systematically modifying the original sequence of this compound (SAVGRHSRRFGLRKHRKH), researchers have created a more potent and stable peptide. mdpi.commdpi.com

A key strategy in the design of AWRK6 was the substitution of arginine (Arg) residues with lysine (B10760008) (Lys) residues, resulting in the sequence SWVGKHGKKFGLKKHKKH. mdpi.comnih.gov This modification led to several improvements. Firstly, it increased the peptide's resistance to trypsin, a common protease that can degrade peptides rich in arginine. banglajol.info Secondly, the increased hydrophobicity of AWRK6 contributed to its enhanced antimicrobial activity, particularly against Gram-positive bacteria. mdpi.combanglajol.info The resulting peptide was found to be 2-4 fold more potent than the parent molecule, this compound. mdpi.combanglajol.info

Future design strategies could explore other modifications to further tune the specificity and potency of Dybowskin-based peptides. This could involve altering the peptide's net charge, amphipathicity, and helical structure to optimize its interaction with microbial membranes while minimizing toxicity to host cells. banglajol.info Computational approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, can aid in the rational design of new derivatives with desired properties. nih.gov The goal is to create a library of Dybowskin-based peptides with a range of activities, allowing for the selection of the most appropriate candidate for a specific therapeutic application.

Peptide Sequence Key Modifications from this compound Improved Properties Reference(s)
This compoundSAVGRHSRRFGLRKHRKH-Broad-spectrum antimicrobial activity, low hemolytic activity nih.gov
AWRK6SWVGKHGKKFGLKKHKKHReplacement of Arg with Lys, increased hydrophobicity2-4 fold higher potency, trypsin resistance, anti-inflammatory activity, GLP-1 receptor agonist activity mdpi.comsemanticscholar.orgbanglajol.info

Understanding Adaptive Resistance Mechanisms to this compound in Microorganisms

The emergence of microbial resistance is a major threat to the effectiveness of any antimicrobial agent. While antimicrobial peptides are generally considered less prone to resistance development compared to conventional antibiotics, it is crucial to understand the potential mechanisms by which microorganisms could adapt and become resistant to this compound. imrpress.com Although no specific studies have yet reported on adaptive resistance to this compound, knowledge of general resistance mechanisms to antimicrobial peptides can guide future research in this area.

Bacteria can develop resistance to cationic antimicrobial peptides through several strategies. mdpi.comresearchgate.net These include:

Modification of the cell envelope: Bacteria can alter the net charge of their cell surface to reduce the binding of cationic peptides. This is often achieved by modifying lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. nih.govoup.com

Efflux pumps: Bacteria can utilize membrane-associated pumps to actively transport antimicrobial peptides out of the cell, preventing them from reaching their intracellular targets. researchgate.net

Proteolytic degradation: Some bacteria can secrete proteases that degrade antimicrobial peptides, rendering them inactive. oup.com

Biofilm formation: The production of an extracellular matrix in biofilms can act as a physical barrier, preventing antimicrobial peptides from reaching the embedded bacteria. researchgate.net

These resistance mechanisms are often regulated by sophisticated genetic systems, such as two-component regulatory systems (TCSs), which allow bacteria to sense the presence of antimicrobial peptides and mount an adaptive response. mdpi.comoup.com Future research should investigate whether exposure to sub-lethal concentrations of this compound can induce the expression of genes associated with these resistance mechanisms in various bacterial species. Understanding the potential for adaptive resistance will be critical for developing strategies to mitigate its emergence and preserve the long-term efficacy of this compound and its derivatives as therapeutic agents.

Q & A

Q. How should I design long-term stability studies for this compound?

  • Methodological Answer :
  • Accelerated Aging : Expose samples to stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf-life .
  • Control Groups : Include inert analogs to distinguish compound-specific degradation from general matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.